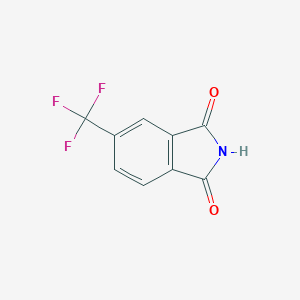

5-(Trifluoromethyl)isoindoline-1,3-dione

Description

Overview of Isoindoline-1,3-dione Scaffolds in Organic Chemistry

The isoindoline-1,3-dione, commonly known as the phthalimide (B116566) scaffold, is a bicyclic structure that has been a cornerstone in organic synthesis for over a century. Its prevalence stems from its remarkable versatility and its presence in a multitude of biologically active compounds. nih.gov Phthalimide and its derivatives are key intermediates in the synthesis of primary amines via the Gabriel synthesis, a testament to the scaffold's utility in fundamental organic transformations.

In the context of medicinal chemistry, the phthalimide nucleus is considered a "privileged scaffold" due to its ability to interact with a variety of biological targets. nih.gov This has led to the development of a wide range of therapeutic agents with diverse activities, including anti-inflammatory, anticonvulsant, analgesic, and immunomodulatory effects. nih.govnih.gov The most notable example is thalidomide (B1683933) and its analogues (lenalidomide and pomalidomide), which have demonstrated significant efficacy in the treatment of multiple myeloma and other hematological malignancies. nih.gov The planar structure of the phthalimide ring system allows for effective π-π stacking interactions with biological macromolecules, while the imide group can participate in hydrogen bonding, further contributing to its binding affinity for various protein targets. nih.gov

Significance of Trifluoromethylation in Organic Synthesis and Medicinal Chemistry

The introduction of a trifluoromethyl (-CF3) group into an organic molecule is a widely employed strategy in modern drug design and materials science. mdpi.com The unique properties of the -CF3 group can profoundly influence the physicochemical and biological characteristics of the parent molecule. mdpi.com Its strong electron-withdrawing nature can significantly alter the acidity or basicity of nearby functional groups and modulate the electronic properties of aromatic rings. mdpi.com

From a medicinal chemistry perspective, trifluoromethylation offers several key advantages:

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the -CF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes. mdpi.com This can lead to an increased half-life and improved pharmacokinetic profile of a drug candidate.

Increased Lipophilicity: The -CF3 group is highly lipophilic, which can enhance a molecule's ability to cross biological membranes, such as the blood-brain barrier. mdpi.com This is a crucial factor in the design of centrally acting drugs.

Modulation of Binding Affinity: The steric bulk and electronic nature of the trifluoromethyl group can lead to improved binding interactions with target proteins, potentially increasing potency and selectivity. mdpi.com It is often used as a bioisostere for other groups, like a chlorine atom. mdpi.com

The strategic placement of a trifluoromethyl group, as seen in 5-(trifluoromethyl)isoindoline-1,3-dione, can therefore be a critical step in the development of new therapeutic agents with optimized properties.

Research Trajectories and Future Perspectives for this compound

Current research involving this compound primarily focuses on its utility as a chemical intermediate for the synthesis of more complex, biologically active molecules. The combination of the proven phthalimide scaffold and the beneficial trifluoromethyl group makes it an attractive starting material for drug discovery programs.

A key reaction for this compound is the derivatization at the nitrogen atom of the imide functionality. This allows for the introduction of various side chains and pharmacophores, leading to the generation of large libraries of compounds for biological screening. For instance, the synthesis of N-substituted 5-(trifluoromethyl)isoindoline-1,3-diones can be readily achieved by reacting it with a variety of primary amines or their precursors.

Future research is likely to expand in the following directions:

Synthesis of Novel Bioactive Compounds: The use of this compound as a building block for the synthesis of novel inhibitors of enzymes or receptor antagonists is a promising avenue. The trifluoromethyl group can be strategically positioned to interact with specific pockets in protein active sites, potentially leading to highly potent and selective drug candidates.

Development of New Synthetic Methodologies: While the synthesis of the parent compound can be achieved from 4-(trifluoromethyl)phthalic acid, the development of more efficient and environmentally friendly synthetic routes will continue to be an area of interest. cdnsciencepub.com

Materials Science Applications: The unique electronic properties imparted by the trifluoromethyl group could also be exploited in the field of materials science. Derivatives of this compound may find applications as components of organic light-emitting diodes (OLEDs), sensors, or other functional materials.

Properties

IUPAC Name |

5-(trifluoromethyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NO2/c10-9(11,12)4-1-2-5-6(3-4)8(15)13-7(5)14/h1-3H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZNTWKAAKPCPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70301839 | |

| Record name | 5-(Trifluoromethyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1997-41-7 | |

| Record name | 1997-41-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146587 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Trifluoromethyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Trifluoromethyl Isoindoline 1,3 Dione and Its Derivatives

Direct Synthetic Routes to 5-(Trifluoromethyl)isoindoline-1,3-dione

The most direct approach to synthesizing this compound involves the use of a precursor that already contains the trifluoromethyl group on the aromatic ring. A key starting material for this strategy is 4-trifluoromethylphthalic acid. cdnsciencepub.com This dicarboxylic acid can be converted into its corresponding anhydride (B1165640), 4-(trifluoromethyl)phthalic anhydride, which serves as the immediate precursor to the target isoindoline-1,3-dione.

The synthesis of 4-trifluoromethylphthalic acid itself can be accomplished through several routes. One documented method involves the reaction of 2-chloro-5-trifluoromethylbenzoic acid with cuprous cyanide. Interestingly, this reaction was found to yield 4-trifluoromethylphthalimide directly, which can then be hydrolyzed to the desired 4-trifluoromethylphthalic acid. cdnsciencepub.com The resulting 4-trifluoromethylphthalimide is identical to the target compound, this compound. This process, therefore, represents a direct conversion route.

Another, less efficient route to the precursor involves a Diels-Alder reaction, followed by dehydrogenation with sulfur at high temperatures (240-250°C) to aromatize the ring system and form 4-trifluoromethylphthalic anhydride. cdnsciencepub.com This anhydride, a fluid oil, can be readily converted to the diacid by heating with water. cdnsciencepub.com

Once the 4-(trifluoromethyl)phthalic anhydride is obtained, it can be converted to this compound by reacting it with an ammonia (B1221849) source, mirroring the classical condensation strategies discussed in the following section.

Classical Condensation and Cyclization Routes for Isoindoline-1,3-dione Frameworks

The formation of the isoindoline-1,3-dione (or phthalimide) core is a cornerstone of heterocyclic chemistry, with several well-established methods.

Phthalic Anhydride and Primary Amine Condensation Strategies

The most traditional and widely used method for synthesizing the phthalimide (B116566) framework is the dehydrative condensation of phthalic anhydride with a primary amine or ammonia. jetir.orgorganic-chemistry.org When ammonia is used, the product is the parent phthalimide (isoindoline-1,3-dione). For the synthesis of this compound, this would involve the reaction of 4-(trifluoromethyl)phthalic anhydride with ammonia.

The reaction typically proceeds in two stages. First, the amine reacts with the anhydride to form an intermediate phthalamic acid. jetir.org This intermediate is then cyclized, usually by heating, to form the imide ring with the elimination of a water molecule. quora.com

Various conditions have been developed to facilitate this transformation:

High-Temperature Fusion: A common method involves heating the phthalic anhydride with an ammonia source, such as aqueous ammonia or ammonium (B1175870) carbonate, to temperatures around 300°C. orgsyn.orgbyjus.com This solvent-free approach drives the dehydration and subsequent cyclization to yield the phthalimide.

Solvent-Based Reflux: The reaction can be carried out by refluxing the reactants in a suitable solvent, such as acetic acid, often with a catalyst like montmorillonite-KSF clay to improve yields and reduce reaction times. jetir.org

Ammonolysis of Phthalic Acid: Phthalic acids can also be used as starting materials. Reaction with ammonia first forms an ammonium salt, which upon strong heating dehydrates to form the amide and then cyclizes to the imide. quora.comwikipedia.org

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Phthalic anhydride | Aqueous ammonia (28%) | Slow heating to fusion (~300°C) | Phthalimide | 95-97% | orgsyn.org |

| Phthalic anhydride | Ammonium carbonate | Fusion | Phthalimide | Not specified | byjus.com |

| Phthalic anhydride | Primary amine | Reflux in acetic acid with Montmorillonite-KSF | N-substituted phthalimide | Not specified | jetir.org |

| 2-Cyano-5-trifluoromethylbenzonitrile | Ferric chloride, HCl | Heating at 65°C | 4-Trifluoromethylphthalimide | Not specified | cdnsciencepub.com |

Intramolecular Acylation and Related Ring-Closure Reactions

Intramolecular cyclization is a key step in many phthalimide syntheses and can also be viewed as a distinct synthetic strategy starting from appropriately substituted precursors. The cyclization of the intermediate phthalamic acid (an o-carbamoylbenzoic acid), formed from the reaction of a phthalic anhydride and an amine, is a classic example of intramolecular acylation where the carboxylic acid group reacts with the amide nitrogen.

| Substrate | Reagents/Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-Benzyl-2-(hydroxymethyl)benzamide | TBAI, TBHP | EtOAc, 80°C, 8 h | N-Benzylphthalimide | 96% | thieme-connect.de |

| 2-(Hydroxymethyl)-N-phenylbenzamide | TBAI, TBHP | EtOAc, 80°C, 8 h | N-Phenylphthalimide | 94% | thieme-connect.de |

| N-Butyl-2-(hydroxymethyl)benzamide | TBAI, TBHP | EtOAc, 80°C, 8 h | N-Butylphthalimide | 85% | thieme-connect.de |

Advanced Functionalization Strategies for Trifluoromethylated Isoindoline-1,3-diones

These strategies focus on introducing the trifluoromethyl group onto a pre-formed isoindoline-1,3-dione scaffold or synthesizing related structures through advanced radical reactions.

Introduction of the Trifluoromethyl Moiety onto Isoindoline-1,3-dione Scaffolds

The direct trifluoromethylation of aromatic C-H bonds is a challenging but powerful tool in modern organic synthesis. While specific examples of direct trifluoromethylation onto the isoindoline-1,3-dione ring are not extensively documented in the provided search context, general methodologies for aryl trifluoromethylation could be applied. For instance, radical trifluoromethylation using reagents like Togni's reagent or CF3SO2Na can be used to introduce a CF3 group onto aromatic systems. cdnsciencepub.com

Recent advancements have led to electrochemical methods for generating trifluoromethyl radicals, which can then participate in cyclization reactions to form trifluoromethyl-containing heterocycles like isoquinoline-1,3-diones. quora.com Although the resulting scaffold is different, the principle of trifluoromethyl radical addition followed by cyclization is a key concept in this area. cdnsciencepub.com

A powerful and versatile method for introducing a trifluoromethyl group onto an aromatic or aliphatic system is through oxidative desulfurization-fluorination. This approach typically involves the conversion of a precursor functional group, such as a xanthate (-OCS2R) or dithiocarbonate, into a trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3) group. wikipedia.org

The general protocol for this transformation involves treating the organosulfur compound with a fluoride (B91410) source, such as a pyridine-HF complex, and an N-haloimide oxidant like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH). wikipedia.org This method is effective for synthesizing a wide variety of organofluorine compounds, including trifluoromethyl-substituted aromatics. byjus.com

While a direct application of this method starting with a substituted isoindoline-1,3-dione is not explicitly detailed, it is a viable strategy. A hypothetical synthetic route could involve preparing an isoindoline-1,3-dione derivative bearing a dithiocarbonate group on the aromatic ring. Subsequent treatment with the oxidative desulfurization-fluorination reagents could then convert this group into the desired trifluoromethyl moiety, yielding this compound.

| Substrate Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Aryl Xanthates | Pyridine-HF, 1,3-dibromo-5,5-dimethylhydantoin (DBH) | Aryl Trifluoromethyl Ethers | wikipedia.org |

| Organosulfur Compounds | N-haloimide, Fluoride Source | Trifluoromethyl-substituted (hetero)aromatics | byjus.com |

Electrophilic Trifluoromethylation Techniques

The synthesis of the core structure, this compound, is typically achieved not by direct electrophilic trifluoromethylation of the isoindoline-1,3-dione ring, but by constructing the ring from a precursor that already contains the trifluoromethyl group. The common starting material is 4-trifluoromethylphthalic acid or its corresponding anhydride.

One established route involves the reaction of 2-chloro-5-trifluoromethylbenzoic acid with cuprous cyanide, which unexpectedly yields 4-trifluoromethylphthalimide directly rather than the anticipated cyano-benzoic acid intermediate. This imide can then be hydrolyzed to 4-trifluoromethylphthalic acid. cdnsciencepub.com A more direct method for forming the imide ring is the reaction of 4-trifluoromethylphthalic anhydride with a nitrogen source like urea (B33335) or ammonia. pierpalab.comniscpr.res.in Heating a mixture of the anhydride and urea, often without a solvent or with a few drops of a high-dielectric solvent like DMF, provides the target this compound in high yield. niscpr.res.in This reaction proceeds through the nucleophilic attack of urea on an anhydride carbonyl, followed by intramolecular cyclization and elimination of byproducts. pierpalab.com

Table 1: Synthesis of this compound

| Starting Material | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| 4-Trifluoromethylphthalic Anhydride | Urea | Melt (130-135°C) or Microwave with DMF catalyst | This compound | High |

| 4-Trifluoromethylphthalic Anhydride | Aqueous Ammonia | Heating | This compound | 95-97% |

Modifications at the Imide Nitrogen Atom (N-Substitution)

The acidic proton on the imide nitrogen of this compound allows for a wide range of N-substitution reactions, enabling the attachment of various functional groups and molecular scaffolds.

N-Alkylation and N-Acylation Reactions

N-alkylation is a fundamental modification of the phthalimide core. The reaction is typically carried out by deprotonating the imide with a moderate base, such as potassium carbonate, followed by nucleophilic substitution with an alkyl halide (e.g., alkyl bromide or chloride). iu.edu The use of polar aprotic solvents like dimethylformamide (DMF) facilitates this reaction by solvating the potassium salt of the phthalimide. iu.edu More recently, ionic liquids have been employed as both solvent and catalyst, offering an environmentally benign alternative that can lead to high yields under mild conditions. organic-chemistry.orgcolab.ws

N-acylation involves the reaction of the phthalimide with an acylating agent. For instance, N-acyl pyrazoles can be synthesized from carboxylic acids and subsequently used for further transformations. nih.gov While direct N-acylation of this compound with acyl chlorides is a standard procedure, related compounds like N-(trifluoromethylthio)phthalimide have been used as electrophilic reagents to functionalize other molecules, demonstrating the reactivity of the phthalimide scaffold. kaust.edu.sarsc.org

Table 2: Representative N-Alkylation of Phthalimides

| Substrate | Alkylating Agent | Base/Solvent | Conditions | Product Type |

|---|---|---|---|---|

| Phthalimide | Alkyl Halide (R-X) | K₂CO₃ / DMF | Heating | N-Alkyl Phthalimide |

| Phthalimide | Alkyl Halide (R-X) | KOH / [bmim]BF₄ (Ionic Liquid) | 20-80°C | N-Alkyl Phthalimide |

Mannich Base Synthesis for N-Functionalization

The Mannich reaction is a powerful three-component condensation that allows for the aminomethylation of the imide nitrogen. nih.gov This reaction involves an active hydrogen compound (the phthalimide), formaldehyde (B43269), and a primary or secondary amine. The acidic N-H proton of this compound makes it an excellent substrate for this transformation. mdpi.com The reaction typically proceeds by refluxing the phthalimide, an aqueous solution of formaldehyde (formalin), and the desired amine in a suitable solvent like tetrahydrofuran (B95107) (THF). mdpi.com This method has been used to synthesize a variety of N-[(4-aryl-1-piperazinyl)methyl]-1H-isoindole-1,3-dione derivatives. In one such study, isoindoline-1,3-dione was reacted with formaldehyde and 1-(3-trifluoromethyl)phenylpiperazine, demonstrating the compatibility of the trifluoromethyl group with this reaction, albeit on the amine component. mdpi.com The same principle applies directly to starting with this compound to append various amine-containing moieties.

Table 3: Mannich Reaction for N-Functionalization of Phthalimide

| Imide Component | Amine Component | Aldehyde | Solvent | Conditions | Product Type |

|---|---|---|---|---|---|

| Isoindoline-1,3-dione | 1-(3-Trifluoromethyl)phenylpiperazine | Formaldehyde | THF | Reflux, 10h | N-((4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)methyl)isoindoline-1,3-dione |

Click Chemistry Approaches for N-Linked Heterocycles

Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), provides an efficient and highly reliable method for linking the this compound scaffold to other molecules via a stable 1,2,3-triazole ring. acs.orgpolyu.edu.hk The synthesis begins with the preparation of an alkyne-functionalized phthalimide. This is typically achieved through N-alkylation of this compound with an alkyne-bearing halide, such as propargyl bromide, using a base like K₂CO₃ in DMF. arkat-usa.org

The resulting N-propargyl-5-(trifluoromethyl)isoindoline-1,3-dione can then be reacted with a wide variety of organic azides (R-N₃) in the presence of a Cu(I) catalyst. The copper catalyst, often generated in situ from a Cu(II) salt like CuSO₄ with a reducing agent such as sodium ascorbate, ensures the regioselective formation of the 1,4-disubstituted triazole isomer. nih.govmdpi.com This modular approach allows for the rapid assembly of large libraries of complex molecules.

Table 4: Two-Step Click Chemistry Approach for N-Linked Heterocycles

| Step | Reaction | Typical Reagents | Intermediate/Product |

|---|---|---|---|

| 1. N-Alkylation | N-Propargylation | 5-(CF₃)phthalimide, Propargyl bromide, K₂CO₃, DMF | N-Propargyl-5-(trifluoromethyl)isoindoline-1,3-dione |

| 2. Cycloaddition | CuAAC Click Reaction | Organic azide (B81097) (R-N₃), CuSO₄, Sodium Ascorbate | N-((1-R-1H-1,2,3-triazol-4-yl)methyl)-5-(trifluoromethyl)isoindoline-1,3-dione |

Functionalization at the Aromatic Ring of this compound Derivatives

Further diversification of the molecule can be achieved by introducing substituents onto the benzene (B151609) ring of the isoindoline-1,3-dione core.

Halogenation and Subsequent Cross-Coupling Reactions

The aromatic ring of trifluoromethyl-substituted phthalimides can be halogenated to provide a handle for transition metal-catalyzed cross-coupling reactions. Electrophilic aromatic substitution, such as bromination, can introduce a halogen atom onto the ring. The presence of the electron-withdrawing trifluoromethyl group and the dicarbonyl system will direct the halogenation to specific positions on the aromatic ring. The existence of compounds like 5-Bromo-2-(4-(trifluoromethyl)phenyl)isoindoline-1,3-dione confirms the viability of such halogenated intermediates. bldpharm.com

Once halogenated, these derivatives become excellent substrates for a variety of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organoboron reagent (boronic acid or ester) with an organic halide, is a powerful tool for forming new carbon-carbon bonds. nih.govnih.gov Using catalysts such as PdCl₂(PPh₃)₂ or more advanced systems involving ligands like XPhos with a palladium source (e.g., XPhosPdG2), aryl, heteroaryl, or vinyl groups can be installed. nih.gov These reactions typically require a base, such as K₂CO₃ or Na₂CO₃, and are performed in solvents like dioxane or ethanol, often with microwave irradiation to accelerate the reaction. nih.gov

Table 5: Suzuki-Miyaura Cross-Coupling of Halogenated Aromatics

| Halogenated Substrate | Boronic Acid (R-B(OH)₂) | Catalyst/Ligand | Base | Solvent/Conditions | Product Type |

|---|---|---|---|---|---|

| Bromo-5-(CF₃)phthalimide deriv. | Arylboronic acid | XPhosPdG2 / XPhos | K₂CO₃ | Dioxane / Microwave | Aryl-5-(CF₃)phthalimide deriv. |

| Bromo-5-(CF₃)phthalimide deriv. | Heteroarylboronic acid | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol / 85°C | Heteroaryl-5-(CF₃)phthalimide deriv. |

Dithiotrifluoromethylthiolation and Trifluoromethylthiolation

The functionalization of the isoindoline-1,3-dione scaffold via trifluoromethylthiolation typically occurs at the acidic N-H proton of the imide ring rather than on the aromatic core. This reaction leads to the formation of N-((trifluoromethyl)thio) derivatives, which are valuable as stable, electrophilic trifluoromethylthiolating reagents themselves. researchgate.netkaust.edu.sa The synthesis of these derivatives starts with this compound.

The most direct method for the N-trifluoromethylthiolation involves the reaction of the potassium salt of the imide with trifluoromethanesulfenyl chloride (CF3SCl). The imide is first deprotonated with a base like potassium hydroxide (B78521) to form the potassium phthalimide salt, which acts as a potent nucleophile. byjus.com This salt is then treated with CF3SCl gas in a suitable solvent, such as 1,2-dichloroethane, to yield the N-((trifluoromethyl)thio) derivative. google.com

While specific examples of dithiotrifluoromethylthiolation (-S-SCF3) on the isoindoline-1,3-dione scaffold are not prominently described in the literature, the trifluoromethylthiolation reaction is well-established. These N-substituted products are noted for their utility in transferring the SCF3 group to other nucleophiles. tcichemicals.comresearchgate.net

Sulfenylation Reactions

Similar to trifluoromethylthiolation, sulfenylation reactions on the isoindoline-1,3-dione framework predominantly result in N-S bond formation, yielding N-(organothio)isoindoline-1,3-dione derivatives. These compounds are widely used as stable and easy-to-handle electrophilic sulfur sources for introducing organothio groups onto various organic molecules. beilstein-journals.orgnih.govresearchgate.net

The synthesis of these N-sulfenylated derivatives of this compound generally follows a well-established two-step procedure. nih.gov

Formation of Sulfenyl Chloride: The desired thiol (R-SH), which can be an aryl or alkyl thiol, is first converted into its corresponding sulfenyl chloride (R-SCl). This is typically achieved by treating the thiol with an oxidative chlorinating agent, such as sulfuryl chloride (SO2Cl2), often in the presence of a tertiary amine base like triethylamine. nih.gov

Reaction with Imide: The resulting sulfenyl chloride is then reacted with this compound. The reaction is carried out in the presence of a base (e.g., triethylamine) to deprotonate the imide nitrogen, facilitating the nucleophilic attack on the sulfur atom of the sulfenyl chloride and displacing the chloride ion. nih.gov

This methodology allows for the synthesis of a wide array of N-(arylthio)- and N-(alkylthio)- derivatives, which are valuable synthetic intermediates.

Reactivity and Reaction Mechanisms of 5 Trifluoromethyl Isoindoline 1,3 Dione and Its Analogues

Reactivity of the Imide Carbonyl Groups

The two carbonyl groups of the isoindoline-1,3-dione ring are electrophilic centers susceptible to nucleophilic attack. The electron-withdrawing nature of the adjacent nitrogen atom and the trifluoromethyl group on the aromatic ring enhances this electrophilicity. Computational studies on analogous isoindoline-1,3-dione derivatives have indicated the nucleophilic nature of the carbonyl oxygens. researchgate.net This reactivity is fundamental to many of the molecule's applications. For instance, these carbonyl groups can act as hydrogen-bond acceptors, a crucial interaction in biological contexts. researchgate.net

Reactions involving the imide carbonyls often proceed via nucleophilic addition. For example, condensation reactions with primary amines can lead to the formation of various N-substituted isoindoline-1,3-dione derivatives. semanticscholar.org Furthermore, the carbonyl groups can participate in intramolecular cyclization reactions and act as key interaction points in molecular docking studies with biological targets. researchgate.netmdpi.com

| Reaction Type | Reagent/Condition | Product Type | Significance |

|---|---|---|---|

| Nucleophilic Addition | Amines, Hydrazines | N-substituted isoindoline-1,3-diones | Synthesis of diverse derivatives. semanticscholar.orgmdpi.com |

| Hydrogen Bonding | Biological macromolecules | Protein-ligand complexes | Crucial for biological activity. researchgate.net |

| Condensation | Primary amino-containing compounds | Structurally modified isoindoline-1,3-diones | Access to a wide range of analogues. semanticscholar.org |

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl (CF3) group is a key modulator of the molecule's properties, imparting increased stability and lipophilicity. nih.gov While generally stable, the CF3 group can participate in certain transformations. Radical reactions are a notable class of transformations for trifluoromethyl-containing compounds. nih.gov For instance, trifluoromethylation of enamides can lead to the synthesis of trifluoromethyl-containing isoindolinones. nih.gov

The strong electron-withdrawing nature of the CF3 group also influences the reactivity of the aromatic ring, which will be discussed in the context of aromatic substitutions. While direct transformations of the CF3 group on the isoindoline (B1297411) core are less common, its presence is crucial for directing the outcomes of other reactions and for the properties of the resulting products. nih.gov

Reactions at the Imide Nitrogen Atom (e.g., Deprotection Strategies)

The nitrogen atom of the imide functionality possesses an acidic proton, making it a site for various reactions. nih.gov This acidity allows for N-alkylation and N-arylation reactions, providing a straightforward method for introducing a wide range of substituents. The significant reactivity of this proton enables the preparation of numerous phthalimide (B116566) derivatives. nih.gov

Deprotection strategies, which involve the cleavage of the N-substituent bond, are important in synthetic applications where the isoindoline-1,3-dione moiety is used as a protecting group for primary amines. Common methods for deprotection include treatment with hydrazine (B178648) hydrate (B1144303) (the Ing-Manske procedure) or other strong nucleophiles, which cleave the imide ring to release the primary amine.

| Reaction Type | Reagent/Condition | Product Type | Significance |

|---|---|---|---|

| N-Alkylation/N-Arylation | Alkyl/Aryl halides, Base | N-substituted derivatives | Introduction of diverse functional groups. nih.gov |

| Deprotection (Cleavage) | Hydrazine hydrate | Primary amine and phthalhydrazide | Release of a protected primary amine. |

Electrophilic and Nucleophilic Aromatic Substitutions on the Isoindoline Core

The aromatic ring of 5-(trifluoromethyl)isoindoline-1,3-dione is subject to both electrophilic and nucleophilic aromatic substitution reactions. The trifluoromethyl group is a strong deactivating and meta-directing group for electrophilic aromatic substitution (EAS) due to its powerful electron-withdrawing inductive effect. masterorganicchemistry.commasterorganicchemistry.com Therefore, electrophiles will preferentially add to the positions meta to the CF3 group. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. libretexts.orgyoutube.com

Conversely, the presence of the electron-withdrawing trifluoromethyl and dicarbonyl groups makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to these activating groups. libretexts.orgresearchgate.net For a nucleophilic attack to occur, a good leaving group, such as a halogen, must be present on the ring. The reaction proceeds through a resonance-stabilized negatively charged intermediate known as a Meisenheimer complex. libretexts.org

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloaddition)

The isoindoline-1,3-dione scaffold can participate in cycloaddition reactions. While direct participation of the core structure is less common, derivatives of isoindoline-1,3-dione can be designed to undergo such reactions. A prominent example is the 1,3-dipolar cycloaddition. wikipedia.org This type of reaction involves a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. wikipedia.orgyoutube.com For instance, isoindoline-1,3-dione derivatives can be functionalized with groups that can act as or generate 1,3-dipoles, which can then react with alkenes or alkynes. nih.govimist.ma These reactions are valuable for the synthesis of complex heterocyclic systems. nih.gov

Metal-Catalyzed Transformations and Ligand Applications

The isoindoline-1,3-dione framework can be involved in various metal-catalyzed transformations. Palladium-catalyzed reactions, for example, are widely used in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. rsc.org While specific examples for this compound are not extensively detailed, analogous structures are known to participate in such reactions. Furthermore, derivatives of isoindoline-1,3-dione can be designed to act as ligands for transition metals, which can then be used in catalysis. The nitrogen and oxygen atoms of the imide group can coordinate with metal centers, influencing the catalyst's reactivity and selectivity. nih.gov

Hydrolytic and Other Cleavage Reactions

Under harsh conditions, such as strong acid or base catalysis, the imide ring of this compound can undergo hydrolysis. This reaction results in the cleavage of one or both of the amide bonds, leading to the formation of the corresponding dicarboxylic acid or amino acid derivative. The stability of the imide ring makes it a suitable protecting group under many conditions, but its cleavage under specific hydrolytic or nucleophilic conditions is a key aspect of its utility in synthesis. organic-chemistry.org

Applications in Advanced Organic Synthesis

5-(Trifluoromethyl)isoindoline-1,3-dione as a Versatile Synthetic Building Block

The chemical reactivity of this compound is largely dictated by the interplay between the phthalimide (B116566) core and the trifluoromethyl substituent. The imide nitrogen is acidic and can be readily deprotonated to form a nucleophilic anion, which can participate in a variety of substitution reactions. This allows for the facile introduction of diverse functionalities at the nitrogen atom, making it a valuable synthon for creating a library of N-substituted derivatives.

Furthermore, the aromatic ring of the isoindoline-1,3-dione moiety is activated towards nucleophilic aromatic substitution due to the strong electron-withdrawing effect of both the dicarbonyl and the trifluoromethyl groups. This property enables the introduction of additional substituents onto the aromatic core, further expanding its synthetic utility.

The versatility of this building block is evident in its application in multi-component reactions and the synthesis of heterocyclic systems. For instance, the dicarbonyl functionality can undergo condensation reactions with various nucleophiles to construct fused ring systems. The trifluoromethyl group, while generally stable, can also influence the regioselectivity of reactions on the aromatic ring, guiding the formation of specific isomers.

Table 1: Key Reactive Sites and Potential Transformations of this compound

| Reactive Site | Type of Reaction | Potential Products |

| Imide N-H | N-Alkylation, N-Arylation | N-Substituted 5-(trifluoromethyl)isoindoline-1,3-diones |

| Aromatic Ring | Nucleophilic Aromatic Substitution | Substituted 5-(trifluoromethyl)isoindoline-1,3-diones |

| Carbonyl Groups | Condensation Reactions | Fused heterocyclic systems |

Role in the Rational Design and Synthesis of Complex Molecular Architectures

The well-defined and rigid structure of the this compound core makes it an excellent scaffold for the rational design of complex molecules with specific three-dimensional orientations. The trifluoromethyl group can act as a lipophilic and sterically demanding substituent that can influence the conformation of the final molecule and its interactions with biological targets.

In medicinal chemistry, the isoindoline-1,3-dione moiety is a recognized pharmacophore present in several therapeutic agents. By introducing a trifluoromethyl group at the 5-position, chemists can systematically modulate the electronic and pharmacokinetic properties of these molecules. This strategic modification can lead to enhanced binding affinity, improved metabolic stability, and better cell permeability.

The predictable reactivity of this compound allows for its incorporation into larger, more complex structures through a stepwise and controlled synthetic sequence. Its ability to serve as a rigid linker or a core scaffold is invaluable in the construction of molecules with precisely defined shapes and functionalities, which is a key aspect of modern rational drug design.

Precursors for Specialized Fluorinated Organic Compounds and Heterocycles

This compound is a valuable precursor for the synthesis of a wide range of specialized fluorinated organic compounds and heterocycles. The phthalimide group can serve as a protecting group for primary amines, which can be later deprotected under specific conditions to reveal the free amine. This classic Gabriel synthesis approach can be adapted to prepare trifluoromethyl-substituted anilines and other amino compounds that are otherwise difficult to access.

Furthermore, the isoindoline-1,3-dione ring can be opened through hydrolysis or aminolysis to yield substituted phthalic acid derivatives. These derivatives, bearing a trifluoromethyl group, can then be used as building blocks for the synthesis of other complex molecules, including polymers and coordination complexes.

The inherent reactivity of the dicarbonyl groups also allows for the transformation of the isoindoline-1,3-dione core into various heterocyclic systems. For example, reactions with hydrazines can lead to the formation of phthalazinone derivatives, while reactions with other binucleophiles can provide access to a diverse array of trifluoromethylated heterocycles, which are of significant interest in medicinal and materials chemistry.

Table 2: Examples of Specialized Fluorinated Compounds Derived from this compound

| Precursor | Reaction Type | Product Class |

| This compound | Gabriel Synthesis | Trifluoromethyl-substituted primary amines |

| This compound | Ring Opening (Hydrolysis) | 4-(Trifluoromethyl)phthalic acid |

| This compound | Condensation with Hydrazine (B178648) | Trifluoromethyl-substituted phthalazinones |

Utility in Developing Novel Reagents and Catalytic Ligands Featuring the Trifluoromethylated Isoindoline-1,3-dione Moiety

The unique structural and electronic properties of this compound make it an attractive candidate for the development of novel reagents and catalytic ligands. The rigid backbone of the isoindoline-1,3-dione can be functionalized with coordinating groups to create chiral ligands for asymmetric catalysis. The trifluoromethyl group can influence the electronic environment of the catalytic center and also provide steric bulk to control the stereoselectivity of the reaction.

For instance, by attaching phosphine (B1218219) or amine functionalities to the isoindoline-1,3-dione scaffold, it is possible to design a new class of ligands for transition metal-catalyzed reactions. The electron-withdrawing nature of the trifluoromethyl group can modulate the electron density on the metal center, thereby influencing the catalytic activity and selectivity.

Furthermore, the isoindoline-1,3-dione moiety itself can act as a hydrogen bond donor or acceptor, which could be exploited in the design of organocatalysts. The development of chiral catalysts based on the this compound framework is an active area of research with the potential to provide new tools for enantioselective synthesis.

Spectroscopic Characterization Methodologies for 5 Trifluoromethyl Isoindoline 1,3 Dione Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of organic molecules, offering precise insights into the chemical environment of specific nuclei such as ¹H, ¹³C, and ¹⁹F.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For derivatives of 5-(trifluoromethyl)isoindoline-1,3-dione, the ¹H NMR spectrum can be divided into signals arising from the aromatic core and those from the N-substituted side chain.

The protons on the phthalimide (B116566) ring system typically appear as multiplets in the downfield aromatic region (approximately 7.5–8.5 ppm). researchgate.net The electron-withdrawing nature of the trifluoromethyl group and the carbonyl groups deshields these protons. For instance, in a series of N-substituted 1H-isoindole-1,3(2H)-dione derivatives, the aromatic protons of the phthalimide moiety were observed as multiplets between 7.73 and 7.90 ppm. nih.govmdpi.com

The signals corresponding to the N-substituent appear at chemical shifts dependent on their specific structure. For example, in 2-(3-methyl-2-(trifluoromethyl)butyl)isoindoline-1,3-dione, the protons of the alkyl chain are observed as multiplets and doublets in the upfield region. rsc.org Similarly, for 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives, the protons of the piperidinyl group appear as a series of multiplets and triplets between δ 1.53 and 4.00 ppm. mdpi.com

Table 1: Selected ¹H NMR Data for this compound Derivatives Data presented in the table below is interactive. You can sort and filter the information as needed.

| Compound | Solvent | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment | Reference |

|---|---|---|---|---|---|---|

| N-[(4-(3-trifluoromethyl)phenyl)-1-piperazinyl)methyl]-1H-isoindole-1,3(2H)-dione | CDCl₃ | 7.87–7.9 | m | - | Aromatic H (phthalimide) | mdpi.com |

| 7.74–7.76 | m | - | Aromatic H (phthalimide) | mdpi.com | ||

| 7.29–7.35 | m | - | Aromatic H (phenyl) | mdpi.com | ||

| 7.0–7.07 | m | - | Aromatic H (phenyl) | mdpi.com | ||

| 4.74 | s | - | =N-CH₂-N= | mdpi.com | ||

| 3.19–3.45 | t | - | -(CH₂)₂-N-Aryl | mdpi.com | ||

| 2.75 -3.0 | distorted t | - | -CH₂-N-(CH₂)₂- | mdpi.com | ||

| 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)isatin Derivative | - | 11.16 | s | - | NH (exchangeable) | mdpi.com |

| 8.07 | s | - | Indolinone-C₄ proton | mdpi.com | ||

| 4.00 | m | - | Trifluoromethyl piperidinyl H | mdpi.com | ||

| 3.70 | d | - | Trifluoromethyl piperidinyl H | mdpi.com | ||

| 2.83 | t | - | Trifluoromethyl piperidinyl H | mdpi.com | ||

| 2.35 | t | - | Trifluoromethyl piperidinyl H | mdpi.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. In this compound derivatives, characteristic signals include those for the carbonyl carbons, aromatic carbons, and the carbons of the substituent. researchgate.net

The two carbonyl carbons of the isoindoline-1,3-dione core typically resonate at a downfield chemical shift, often around 168 ppm. nih.gov For example, in a series of 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives, signals for the two carbonyl carbons were observed at δ 163.09 and 179.24 ppm. mdpi.com

A key diagnostic feature in the ¹³C NMR spectrum of these compounds is the signal for the trifluoromethyl group's carbon. Due to scalar coupling with the three attached fluorine atoms (¹J C-F), this carbon signal is split into a characteristic quartet. rsc.org The magnitude of this one-bond coupling constant is typically large, around 270-280 Hz. rsc.orgethz.ch For example, the ¹³C NMR spectrum of one derivative showed the CF₃ carbon as a quartet with a coupling constant of J = 274.7 Hz. rsc.org The carbons adjacent to the CF₃ group also exhibit smaller long-range C-F couplings. rsc.org

Table 2: Selected ¹³C NMR Data for this compound Derivatives Data presented in the table below is interactive. You can sort and filter the information as needed.

| Compound | Solvent | Chemical Shift (δ ppm) | Coupling Constant (J Hz) | Assignment | Reference |

|---|---|---|---|---|---|

| Derivative of 2h (from source) | CDCl₃ | 168.18, 168.57 | - | C=O | nih.gov |

| 126.8 | q, J = 274.7 | -CF₃ | rsc.org | ||

| 30.8 | q, J = 29.1 | C-CF₃ | rsc.org | ||

| 22.4 | q, J = 2.9 | C-C-CF₃ | rsc.org | ||

| 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)isatin Derivative | - | 179.24 | - | C=O | mdpi.com |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) is an exceptionally sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. alfa-chemistry.comnih.gov For compounds containing a trifluoromethyl (CF₃) group, ¹⁹F NMR provides a clean and direct method of characterization.

Typically, the CF₃ group in this compound derivatives gives rise to a single resonance in the ¹⁹F NMR spectrum, as all three fluorine atoms are chemically equivalent. The chemical shift of this signal is indicative of the electronic environment. For aromatic trifluoromethyl groups, the chemical shift is often observed in the range of -60 to -70 ppm relative to the standard CFCl₃. ucsb.edu For instance, the chemical shift for the CF₃ group in C₆H₅CF₃ is -63.72 ppm. ucsb.edu

Coupling to nearby protons can lead to splitting of the singlet. For example, in one trifluoromethylated derivative, the ¹⁹F NMR signal appeared as a triplet at δ -66.2 ppm with a coupling constant of J = 10.7 Hz, indicating coupling to an adjacent methylene (B1212753) (-CH₂-) group. rsc.org

Table 3: Selected ¹⁹F NMR Data for Trifluoromethylated Derivatives Data presented in the table below is interactive. You can sort and filter the information as needed.

| Compound Structure Feature | Solvent | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Reference |

|---|---|---|---|---|---|

| Aliphatic C-CF₃ | CDCl₃ | -66.2 | t | 10.7 | rsc.org |

| Aliphatic C-CF₃ | CDCl₃ | -64.8 | d | 10.2 | rsc.org |

| Aliphatic C-CF₃ | CDCl₃ | -66.4 | t | 10.9 | rsc.org |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental formula of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS and ESI-HRMS)

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and relatively large molecules like isoindoline-1,3-dione derivatives, as it minimizes fragmentation. nih.gov In ESI-MS, the analysis typically reveals the protonated molecular ion [M+H]⁺ or adducts with cations such as sodium [M+Na]⁺ or potassium [M+K]⁺. nih.govmdpi.com This allows for the direct determination of the molecular weight of the synthesized compound.

High-Resolution Mass Spectrometry (ESI-HRMS) provides highly accurate mass measurements, which can be used to determine the precise elemental composition of a molecule. rsc.org This is a critical step in confirming the identity of a newly synthesized compound, as it allows for the differentiation between compounds with the same nominal mass. For example, in the characterization of a trifluoromethylated derivative, ESI-HRMS was used to confirm the molecular formula by matching the experimentally found mass of the [M+H]⁺ ion to the calculated mass. rsc.org

Table 4: Selected ESI-MS and ESI-HRMS Data for Isoindoline-1,3-dione Derivatives Data presented in the table below is interactive. You can sort and filter the information as needed.

| Compound | Ion Type | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| C₁₃H₁₃F₃NO₂ | [M+H]⁺ | 272.0898 | 272.10 | rsc.org |

| C₁₁H₁₅F₃NO₂S | [M+H]⁺ | 282.0776 | 282.09 | rsc.org |

| N-{2-[4-(4-pyrimidyn-2-ylo-1-piperazinyl]ethyl}-1H-isoindole-1,3(2H)-dione | [M+H]⁺ | 338.1612 | 338.1604 | nih.gov |

| [M+Na]⁺ | 360.1431 | 360.1414 | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is primarily used for the analysis of compounds that are volatile and thermally stable. nih.gov For some higher molecular weight or more polar isoindoline-1,3-dione derivatives, chemical derivatization may be required to increase volatility for GC analysis.

In the GC-MS process, the sample is first vaporized and separated into its components in the GC column. nih.gov As each component elutes from the column, it enters the mass spectrometer, where it is typically ionized by Electron Ionization (EI). EI is a hard ionization technique that causes the molecule to fragment in a reproducible manner. ojp.gov The resulting mass spectrum shows the molecular ion peak (if stable enough to be observed) and a series of fragment ion peaks. This fragmentation pattern serves as a molecular "fingerprint" that can be compared against spectral libraries, such as the NIST library, for positive identification of the compound. nist.gov While EI-MS of regioisomeric compounds can show similar major fragment ions, subtle differences in the patterns, such as the prominence of certain fragments, can aid in their differentiation. ojp.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique for the characterization of this compound derivatives. By measuring the absorption of infrared radiation by a sample, IR spectroscopy identifies the various functional groups present in a molecule, as different chemical bonds vibrate at specific, characteristic frequencies. youtube.cominnovatechlabs.com For derivatives of this compound, this method is instrumental in confirming the presence of the core isoindoline-1,3-dione (phthalimide) structure and its key substituents.

The analysis of the IR spectrum is typically divided into two main regions: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹). youtube.com The functional group region is particularly useful for identifying the primary structural components of these molecules. The key vibrational modes observed for this compound derivatives include:

Imide Carbonyl (C=O) Stretching: The phthalimide moiety contains a five-membered ring with two carbonyl groups. These groups give rise to two distinct stretching vibrations: an asymmetric and a symmetric C=O stretch. The asymmetric stretch typically appears at a higher wavenumber (around 1770 cm⁻¹), while the symmetric stretch is found at a lower wavenumber (around 1710 cm⁻¹). nih.gov The exact positions of these bands can be influenced by the substituent on the imide nitrogen and the electronic effects of the trifluoromethyl group on the aromatic ring.

Aromatic Ring Vibrations: The benzene (B151609) ring of the isoindoline (B1297411) core exhibits characteristic C-H and C=C stretching vibrations. Aromatic C-H stretches are generally observed just above 3000 cm⁻¹. The C=C stretching vibrations within the ring typically appear in the 1600–1450 cm⁻¹ region.

C-N Stretching: The stretching vibrations of the carbon-nitrogen bonds within the imide ring are also identifiable, often appearing in the 1300-1200 cm⁻¹ range.

Trifluoromethyl (CF₃) Group Vibrations: The trifluoromethyl group is a strong absorber in the infrared spectrum. The C-F stretching vibrations are particularly intense and are typically found in the region of 1350–1100 cm⁻¹. These strong absorption bands are a clear indicator of the presence of the -CF₃ substituent.

Computational methods, such as Density Functional Theory (DFT), have been employed to predict and assign the vibrational frequencies for phthalimide and its derivatives, showing good agreement with experimental data and aiding in the precise assignment of complex spectra. nih.govrsc.org

The following table summarizes the characteristic IR absorption bands for derivatives of this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Imide Carbonyl | Asymmetric C=O Stretch | 1775 - 1765 |

| Imide Carbonyl | Symmetric C=O Stretch | 1715 - 1700 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Trifluoromethyl Group | C-F Stretch | 1350 - 1100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Optical Property Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic properties of this compound derivatives. This technique measures the absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides insights into the conjugated π-electron system of the molecule. acgpubs.org

For phthalimide derivatives, the UV-Vis absorption spectra are primarily characterized by electronic transitions within the aromatic isoindoline system. These transitions are typically of the π → π* type, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. These high-energy transitions result in strong absorption bands in the near-ultraviolet (NUV) region, generally between 200 and 400 nm. acgpubs.orgrsc.org

The position and intensity of the absorption maxima (λmax) are sensitive to the substitution pattern on both the aromatic ring and the imide nitrogen.

Effect of the Trifluoromethyl Group: The strongly electron-withdrawing trifluoromethyl (-CF₃) group can influence the electronic structure of the phthalimide core. This can lead to shifts in the absorption bands compared to unsubstituted phthalimide.

Effect of N-Substitution: Introducing different substituents on the imide nitrogen can significantly alter the electronic properties and, consequently, the UV-Vis spectrum. For instance, extending the conjugation through N-aryl substitution can cause a bathochromic (red) shift to longer wavelengths. rsc.org

Solvent Effects: The polarity of the solvent can also influence the position of absorption bands, a phenomenon known as solvatochromism.

Investigations into the optical properties of materials incorporating the trifluoromethyl-substituted phthalimide moiety, such as in polyimides, have highlighted their potential for applications requiring high optical transparency and low color. cjps.orgnih.gov The presence of the -CF₃ group can disrupt intermolecular charge transfer (CT) interactions, which are often responsible for coloration, leading to materials with improved clarity and lower cutoff wavelengths. nih.gov Studies on various isoindole-1,3-dione compounds have shown maximum absorbance peaks in the NUV region, typically between 229 and 231 nm, indicating high transmittance in the visible region. acgpubs.org

The table below presents typical UV-Vis absorption data for selected isoindoline-1,3-dione derivatives.

| Compound | Solvent | Absorption Maxima (λmax, nm) |

| N-substituted isoindole-1,3-dione derivatives | CH₂Cl₂ | 229 - 231 |

| Trifluoromethylphenyl substituted phthalimides with selenophene (B38918) units | Not Specified | Shifts to longer wavelengths with increased selenophene units |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For derivatives of this compound, this technique provides invaluable information on molecular geometry, conformation, and intermolecular interactions that govern the solid-state packing. rsc.org

A single-crystal X-ray diffraction experiment yields a detailed structural model, from which precise bond lengths, bond angles, and torsion angles can be determined. Key structural features for these derivatives include:

Planarity of the Isoindoline-1,3-dione Core: The phthalimide ring system is generally planar or nearly planar. nih.gov The degree of planarity can be influenced by the substituents.

Geometry of the Trifluoromethyl Group: The C-F bond lengths and F-C-F bond angles of the trifluoromethyl group are well-defined. Typical C-F bond lengths average around 1.35 Å. mdpi.com

Conformation of N-Substituents: For N-substituted derivatives, X-ray crystallography reveals the orientation of the substituent relative to the phthalimide ring. The dihedral angle between the phthalimide plane and any appended ring systems is a critical conformational parameter. nih.gov

Furthermore, the crystal structure analysis elucidates the network of intermolecular interactions that stabilize the crystal lattice. These interactions can include:

Hydrogen Bonding: In the parent compound or derivatives with suitable functional groups, N-H···O hydrogen bonds are a common and strong interaction, often leading to the formation of dimers or chains. researchgate.net

π-π Stacking: The planar aromatic rings can interact through π-π stacking, where the rings are arranged in a parallel or offset fashion.

Analysis of crystal structures of related compounds, such as 2-(2,5-dioxotetrahydrofuran-3-yl)isoindoline-1,3-dione, provides a reference for the expected geometry and packing motifs in this class of molecules. nih.gov

The table below provides example crystallographic data for a related isoindoline-1,3-dione derivative to illustrate the type of information obtained.

| Parameter | 2-(2,5-dioxotetrahydrofuran-3-yl)isoindoline-1,3-dione nih.gov |

| Chemical Formula | C₁₂H₇NO₅ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.129 |

| b (Å) | 5.1385 |

| c (Å) | 16.818 |

| β (°) | 100.21 |

| Volume (ų) | 1031.6 |

Computational and Theoretical Investigations of 5 Trifluoromethyl Isoindoline 1,3 Dione

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, and it has been widely applied to study various isoindoline-1,3-dione derivatives. nih.govresearchgate.netresearchgate.net These calculations provide a fundamental understanding of the molecule's behavior at the atomic level.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. This process involves optimizing the molecular structure to find the lowest energy state. The resulting geometry provides precise data on bond lengths, bond angles, and dihedral angles. For related isoindoline (B1297411) structures, the core isoindole ring system is typically found to be planar. nih.gov The introduction of the trifluoromethyl (-CF3) group at the 5-position influences the molecule's geometry and electronic distribution due to its strong electron-withdrawing nature.

Below is a representative table of the types of structural parameters that would be determined through a DFT geometry optimization of 5-(Trifluoromethyl)isoindoline-1,3-dione.

| Parameter | Description | Typical Expected Value/Feature |

|---|---|---|

| Bond Lengths (Å) | Distances between bonded atoms (e.g., C=O, C-N, C-C, C-F). | C=O bonds will be shorter than C-N or C-C single bonds. |

| Bond Angles (°) | Angles formed by three connected atoms (e.g., O=C-N, C-N-C). | Angles within the benzene (B151609) and five-membered rings will be close to 120° and 108°, respectively. |

| Dihedral Angles (°) | Torsional angles defining the planarity and orientation of groups. | The isoindoline-1,3-dione core is expected to be largely planar. |

Theoretical calculations are invaluable for exploring the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the lowest-energy path from reactants to products. researchgate.net This involves locating and characterizing transition states—the highest energy points along the reaction coordinate. e3s-conferences.org

For isoindoline-1,3-dione derivatives, DFT calculations can elucidate the mechanisms of their synthesis, for instance, the condensation reaction between an anhydride (B1165640) and an amine. researchgate.net These studies provide critical data on activation energies and reaction thermodynamics (enthalpy and free energy changes), which helps in optimizing reaction conditions and predicting product formation. researchgate.nete3s-conferences.org

The electronic properties of a molecule are key to understanding its reactivity and interactions. DFT is used to calculate a range of electronic descriptors. nih.govresearchgate.net

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. mdpi.com The HOMO energy relates to the ability to donate electrons, while the LUMO energy corresponds to the ability to accept electrons. mdpi.com The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. mdpi.comresearchgate.net The potent electron-withdrawing trifluoromethyl group is expected to lower the energy levels of both the HOMO and LUMO in this compound. nih.gov

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior. mdpi.comirjweb.com

Chemical Potential (μ): Measures the tendency of electrons to escape from the system.

Chemical Hardness (η): Represents the resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard." mdpi.com

Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

| Electronic Property | Symbol | Significance |

|---|---|---|

| HOMO Energy | EHOMO | Related to ionization potential; electron-donating ability. |

| LUMO Energy | ELUMO | Related to electron affinity; electron-accepting ability. |

| HOMO-LUMO Gap | ΔE | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | μ | Measures molecular polarity and governs electrostatic interactions. |

| Chemical Hardness | η | Measures resistance to charge transfer. |

| Electrophilicity Index | ω | Quantifies electron-accepting capability. |

Quantum chemical calculations can predict various spectroscopic properties. For example, theoretical vibrational frequencies from DFT can be correlated with experimental Infrared (IR) spectra to aid in structural confirmation and peak assignment. nih.govresearchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to verify the proposed molecular structure. nih.govresearchgate.net

Molecular Modeling and Dynamics Simulations

Beyond the properties of the isolated molecule, computational modeling can simulate its interactions with other molecules, particularly biological macromolecules. Molecular docking is a technique used to predict the preferred orientation of a ligand when bound to a receptor, such as an enzyme or protein. mdpi.comnih.gov This method is widely used for isoindoline-1,3-dione derivatives to explore their potential biological activities. researchgate.netnih.gov

Following docking, Molecular Dynamics (MD) simulations can be performed. MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the ligand-receptor complex. semanticscholar.org These simulations are used to assess the stability of the predicted binding pose and to analyze the specific intermolecular interactions (like hydrogen bonds and hydrophobic contacts) that stabilize the complex. researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies Based on Molecular Descriptors

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. The isoindoline-1,3-dione scaffold is recognized as a significant pharmacophore, meaning it is a key structural component for biological activity. nih.gov Computational methods play a crucial role in developing Quantitative Structure-Activity Relationships (QSAR), where statistical models are built to correlate molecular descriptors with activity. dergipark.org.tr

The molecular descriptors used in these studies are often derived from quantum chemical calculations, such as those discussed in section 6.1.3 (e.g., HOMO/LUMO energies, dipole moment, polarizability) and other properties like molecular volume and partition coefficients. dergipark.org.tr By analyzing how modifications, such as the introduction of a trifluoromethyl group at the 5-position, alter these descriptors and, consequently, the biological activity, researchers can rationally design more potent and selective molecules.

Extensive literature searches did not yield specific molecular docking investigations for the compound this compound. While numerous studies have explored the computational and molecular docking of various isoindoline-1,3-dione (phthalimide) derivatives, research focusing explicitly on the 5-trifluoromethyl substituted analog remains elusive within the scope of the conducted searches.

The isoindoline-1,3-dione scaffold is a well-recognized pharmacophore in drug discovery, and its derivatives have been the subject of numerous computational studies to predict their interactions with a wide array of biological targets. These investigations typically involve molecular docking simulations to elucidate binding modes, predict binding affinities, and identify key intermolecular interactions with receptor active sites. However, specific and detailed research findings, including data tables of docking scores, binding energies, and interacting residues for this compound, are not available in the public domain based on the performed searches.

Therefore, a detailed analysis of its ligand-receptor interaction predictions based on molecular docking, as requested, cannot be provided at this time. Further experimental and computational research is required to elucidate the specific binding characteristics of this particular compound.

Derivatization Strategies for Enhancing Utility in Chemical Research

Site-Specific Functionalization and Orthogonal Derivatization of 5-(Trifluoromethyl)isoindoline-1,3-dione

The structure of this compound presents two main sites for functionalization: the imide nitrogen and the aromatic ring. The imide nitrogen is the most common site for derivatization due to its acidity and nucleophilicity upon deprotonation.

N-Functionalization: The hydrogen on the imide nitrogen is acidic (pKa ≈ 8.3 for phthalimide) and can be readily removed by a base, such as potassium hydroxide (B78521) or potassium carbonate, to form a nucleophilic phthalimide (B116566) anion. byjus.com This anion can then react with a variety of electrophiles, most commonly alkyl halides, in a reaction known as the Gabriel synthesis to form N-substituted derivatives. byjus.commasterorganicchemistry.comwikipedia.orglibretexts.org This method is highly effective for synthesizing primary amines upon subsequent cleavage of the phthalimide group. wikipedia.orglibretexts.org

Another powerful method for N-alkylation is the Mitsunobu reaction. wikipedia.orgchem-station.comnih.govorganic-chemistry.org This reaction allows for the coupling of the isoindoline-1,3-dione with primary or secondary alcohols under mild conditions using reagents like triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-chemistry.org The Mitsunobu reaction is particularly valuable as it typically proceeds with a clean inversion of stereochemistry at the alcohol's chiral center. nih.govorganic-chemistry.org

Aromatic Ring Functionalization: While less common, the aromatic ring can also be functionalized. The trifluoromethyl group is a meta-director for electrophilic aromatic substitution, although the phthalimide ring itself is deactivating. Further functionalization of the aromatic core is challenging but could potentially be achieved under specific, often harsh, reaction conditions.

Orthogonal Derivatization: Orthogonal derivatization involves the modification of one functional group on a molecule without affecting another. This strategy is crucial for the stepwise construction of complex molecular tools. For this compound, this can be achieved by first introducing a substituent on the nitrogen atom that contains a selectively reactive functional group. For example, an N-substituent bearing a terminal alkyne or azide (B81097) could be introduced via the Gabriel or Mitsunobu reactions. This would allow for subsequent "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach other molecules of interest without disturbing the isoindoline-1,3-dione core. Similarly, introducing a substituent with a protected functional group (e.g., a Boc-protected amine or a silyl-protected alcohol) allows for deprotection and further reaction at a later synthetic stage. The phthalimide group itself can act as a protecting group for a primary amine, which can be deprotected under conditions that may not affect other parts of the molecule. nih.govsemanticscholar.orgresearchgate.net

Table 1: Key Reactions for Site-Specific Functionalization

| Reaction | Reagents | Site of Functionalization | Key Features |

| Gabriel Synthesis | 1. Base (e.g., K₂CO₃, KH) 2. Primary Alkyl Halide (R-X) | Imide Nitrogen | Avoids over-alkylation; classic method for primary amine synthesis. byjus.comwikipedia.org |

| Mitsunobu Reaction | Alcohol (R-OH), PPh₃, DEAD/DIAD | Imide Nitrogen | Mild conditions; inversion of stereochemistry for chiral alcohols. wikipedia.orgnih.gov |

| N-Arylation | Aryl boronic acids, Cu catalyst | Imide Nitrogen | Forms C-N bond with aryl groups. nih.gov |

Introduction of Diverse Chemical Tags and Probes for Research Tools

Derivatization of this compound is a key strategy for converting it into a versatile research tool. By attaching specific tags or probes, the molecule can be used to label, visualize, and isolate biological targets. This is typically achieved by N-substitution with a precursor that already contains the desired tag.

Fluorescent Probes: Fluorescent tags can be appended to the isoindoline-1,3-dione core to create probes for fluorescence microscopy and other imaging applications. nih.govnih.gov The synthesis would involve reacting this compound with a linker molecule containing a primary halide or alcohol at one end and a fluorescent dye (fluorophore) at the other. The isoindoline-1,3-dione moiety itself has intrinsic optical properties that can be modulated upon derivatization. researchgate.net

Biotin (B1667282) Tags for Affinity Purification: Biotin is a vitamin with an extremely high affinity for the proteins avidin (B1170675) and streptavidin. Attaching a biotin tag to the this compound scaffold creates a powerful tool for affinity-based purification. This "biotinylation" allows researchers to isolate binding partners of the derivatized molecule from complex biological mixtures. A common strategy is to use a biotin derivative containing a reactive amine, which can be coupled to a linker that is then attached to the isoindoline (B1297411) dione (B5365651) nitrogen. The phthalimide group itself can be used as a protecting group in the synthesis of biotin-containing reagents. nih.gov

Photoaffinity Probes: For identifying direct binding partners within a biological system, a photoaffinity label can be incorporated. benthamscience.comnih.govenamine.net These labels are chemically inert until activated by UV light, at which point they form a highly reactive species that covalently crosslinks to any nearby molecule, presumably the binding target. nih.gov An aryl azide or a diazirine group could be incorporated into an N-substituent of the this compound to create such a probe. enamine.net

Table 2: Examples of Chemical Tags and Corresponding Precursors

| Tag/Probe Type | Example Tag | Precursor for N-Substitution | Application |

| Fluorescent Probe | Dansyl Group | Dansyl-cadaverine | Fluorescence Imaging, Flow Cytometry |

| Affinity Tag | Biotin | Biotin-PEG-amine | Protein pull-down, Affinity purification |

| Photoaffinity Label | Phenylazide | 4-Azidobenzylamine | Covalent cross-linking to target proteins |

Strategies for Analytical Derivatization to Facilitate Detection and Characterization

Chemical derivatization is a frequently employed technique to improve the analytical properties of a molecule for techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). jfda-online.compsu.edu The goal is to enhance detectability, improve chromatographic separation, or control fragmentation patterns. spectroscopyonline.comsci-hub.se

Derivatization for HPLC:

UV-Visible Detection: While the isoindoline-1,3-dione core is a chromophore, its absorptivity might be insufficient for detecting trace amounts. Derivatization can introduce a tag with a much higher molar absorptivity, thereby lowering the limit of detection.

Fluorescence Detection: For high-sensitivity analysis, a fluorophore can be attached. This is a common pre-column derivatization strategy where the analyte is reacted with a fluorescent tagging reagent before injection into the HPLC system. nih.gov For example, if an N-substituent with a primary amine is present on the this compound derivative, it can be reacted with reagents like o-phthalaldehyde (B127526) (OPA) or dansyl chloride to yield a highly fluorescent product. nih.gov

Derivatization for Mass Spectrometry (MS): Derivatization for MS aims to improve ionization efficiency, increase the mass of the analyte to move it out of low-mass interference regions, and/or direct fragmentation to produce structurally informative ions. nih.govnih.gov

Enhanced Ionization: For electrospray ionization (ESI-MS), introducing a permanently charged group, such as a quaternary ammonium (B1175870) salt, can significantly enhance the signal. A derivative of this compound could be synthesized with an N-alkyl chain terminating in a tertiary amine, which is then quaternized. A method using 3-bromopropyltrimethylammonium bromide has been used to derivatize phthalimide for enhanced detection by high-resolution mass spectrometry. nih.govresearchgate.net

Controlled Fragmentation: Introducing specific functional groups can lead to predictable fragmentation patterns in tandem MS (MS/MS), which is useful for structural confirmation and selective reaction monitoring (SRM) for quantification.

Improved Volatility for GC-MS: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar functional groups on a derivative must often be masked to increase volatility. jfda-online.com For example, any hydroxyl or carboxylic acid groups on an N-substituent could be converted to their trimethylsilyl (B98337) (TMS) ethers or esters. researchgate.net

Table 3: Analytical Derivatization Reagents and Their Applications

| Analytical Method | Reagent | Target Functional Group (on N-substituent) | Purpose |

| HPLC-Fluorescence | Dansyl Chloride | Primary/Secondary Amine, Phenol | Enhance sensitivity by introducing a fluorescent tag. |

| HPLC-Fluorescence | o-Phthalaldehyde (OPA) | Primary Amine | Form a fluorescent isoindole derivative for sensitive detection. nih.gov |

| LC-MS (ESI) | Alkylating agent with quaternary amine (e.g., Girard's reagent) | Carbonyl | Introduce a permanent positive charge for enhanced ionization. spectroscopyonline.com |

| GC-MS | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Alcohol, Carboxylic Acid, Amine | Increase volatility and thermal stability. researchgate.net |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(trifluoromethyl)isoindoline-1,3-dione and its derivatives?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, bisimide monomers like 5,5'-(perfluoropropane-2,2-diyl)bis(isoindoline-1,3-dione) are prepared by reacting dianhydrides with amines under reflux in aprotic solvents (e.g., DMF) . Derivatives may involve introducing trifluoromethyl groups via electrophilic aromatic substitution or coupling reactions. Reaction monitoring via thin-layer chromatography (TLC) and purification by column chromatography are standard .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be applied to characterize this compound?

- Methodology : ¹H-NMR and ¹³C-NMR are critical for structural elucidation. For example, in 2-(6-phenylhex-5-yn-1-yl)isoindoline-1,3-dione, aliphatic protons appear at δ 2.2–3.5 ppm, while aromatic protons resonate at δ 7.5–8.1 ppm. The trifluoromethyl group (CF₃) is identified via ¹⁹F-NMR at δ −60 to −70 ppm . Coupling constants and integration ratios help confirm regiochemistry.

Q. What purity assessment methods are recommended for this compound?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. Purity ≥97% is achievable via recrystallization from ethanol or acetonitrile . Mass spectrometry (EI-MS or ESI-MS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 244 for C₉H₇F₃N₂O₂).

Q. What are the key physicochemical properties influencing reactivity?

- Data : LogP (1.73) indicates moderate lipophilicity, while a high dipole moment (4.2 D) suggests polarity. The compound’s boiling point (~410°C) and density (1.357 g/cm³) guide solvent selection (e.g., THF or DCM) .

Advanced Research Questions